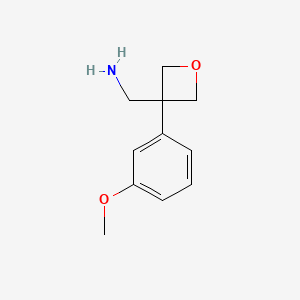

(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(3-methoxyphenyl)oxetan-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(5-10)11(6-12)7-14-8-11/h2-5H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICQXLQHWYTNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(COC2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study the interactions of oxetane-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments .

Medicine: Its unique chemical properties make it a candidate for the design of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring and the methoxyphenyl group play crucial roles in determining the compound’s reactivity and binding affinity. The aminomethyl group can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is part of a broader class of oxetane-based methanamines with varying aryl and amine substituents. Key structural analogs include:

Key Observations :

- Electronic Effects : The 3-methoxyphenyl group in the target compound donates electron density via the methoxy group, enhancing π-π stacking in enzyme binding compared to electron-withdrawing groups like fluorine (3-fluorophenyl analog) .

- Steric Effects : Bulky substituents (e.g., 4-trifluoromethylphenyl) reduce conformational flexibility but improve selectivity in enzyme inhibition .

- Amine Modifications : Piperazine or pyrrolidine substituents (e.g., FTO-21 N) enhance solubility and bioavailability compared to simple methanamine derivatives .

Pharmacological Activity

- FTO Inhibition : Pyrrolidine-substituted analogs (e.g., FTO-21 N) exhibit higher inhibitory activity against FTO due to improved hydrogen bonding with catalytic residues .

- p97 ATPase Inhibition: Piperazine derivatives (e.g., compound 25 in ) show nanomolar potency, attributed to the basic amine’s interaction with the ATP-binding pocket .

- Anticancer Potential: Fluorinated analogs (e.g., 3-fluorophenyl derivative) demonstrate enhanced cytotoxicity in cell lines, likely due to increased membrane permeability .

Biological Activity

(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is a synthetic compound belonging to the oxetane class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetic properties, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H15NO2

- IUPAC Name : this compound

This compound features an oxetane ring, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxetane moiety enhances the compound's lipophilicity, facilitating cellular membrane penetration and subsequent interaction with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from these studies:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 4.5 µM. This suggests potential therapeutic applications in oncology.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating possible applications in treating neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Key parameters include:

- Absorption : Rapid absorption observed in animal models.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes; significant first-pass effect noted.

- Excretion : Renal excretion as metabolites.

Q & A

Q. What are the recommended synthetic routes for preparing (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine in academic laboratories?

The synthesis of this compound can be achieved through reductive amination or catalytic reduction. A common approach involves coupling oxetane-containing intermediates with methoxyphenyl precursors. For example:

- Reductive Amination : Reacting ketone intermediates (e.g., 1-(3-(5-fluoro-1H-indol-2-yl)phenyl)piperidin-4-one) with (3-substituted oxetan-3-yl)methanamine derivatives in the presence of Ti(OiPr)₄ and 1,2-dichloroethane (DCE) under mild conditions .

- Catalytic Reduction : Using HBPin (pinacolborane) and a potassium-based catalyst in dry toluene to reduce benzamide precursors to primary amines, yielding hydrochlorides with ~81% efficiency .

Q. Table 1: Comparative Synthetic Methods

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxetane ring substitution pattern and methoxyphenyl integration. For example, oxetane protons typically resonate at δ 4.5–5.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₅NO₂, exact mass 193.25) .

- HPLC : Reverse-phase chromatography with C18 columns ensures purity >95% .

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Application Example | References |

|---|---|---|---|

| NMR | ¹H (400 MHz), CDCl₃ or DMSO-d₆ | Structural confirmation | |

| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | Purity assessment |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods for reactions involving volatile intermediates. Avoid skin/eye contact; rinse immediately if exposed .

- Waste Disposal : Segregate chemical waste and contract licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in reductive amination reactions?

Optimization strategies include:

- Catalyst Screening : Titanium-based catalysts (e.g., Ti(OiPr)₄) enhance imine formation efficiency. Alternative Lewis acids (e.g., ZnCl₂) may improve selectivity .

- Solvent Effects : Polar aprotic solvents like DCE stabilize intermediates, while toluene minimizes side reactions in catalytic reductions .

- Temperature Control : Reactions at 0–25°C reduce decomposition of thermally sensitive intermediates .

Q. What strategies exist for resolving contradictory spectral data during structural elucidation of oxetane-containing methanamine derivatives?

- 2D NMR Techniques : NOESY or HSQC can resolve overlapping signals from oxetane and methoxyphenyl groups .

- X-ray Crystallography : Definitive confirmation of stereochemistry and bond connectivity for crystalline derivatives .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., [4-(oxetan-3-yloxy)phenyl]methanamine) to identify diagnostic peaks .

Q. What are the emerging applications of this compound in targeted drug discovery programs?

This compound’s oxetane moiety enhances metabolic stability and solubility, making it valuable in:

- Kinase Inhibitors : As a scaffold for p97 ATPase inhibitors, where oxetane improves binding affinity to hydrophobic pockets .

- CNS Therapeutics : Methanamine derivatives show potential in crossing the blood-brain barrier due to reduced polarity .

- Prodrug Design : The oxetane ring can be functionalized for controlled release of active metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.